molecular formula C16H15F2N3O2 B2545270 (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034247-30-6

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2545270
CAS No.: 2034247-30-6
M. Wt: 319.312
InChI Key: PZPZJFXXXULLAL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure, featuring a difluorophenyl group and a pyrrolidinyl methanone moiety linked to a methylpyridazinyl group, makes it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Methanone Core: This step often starts with the preparation of the pyrrolidine ring, which can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrrolidinyl methanone intermediate.

    Attachment of the Methylpyridazinyl Group: The final step involves the coupling of the methylpyridazinyl group to the pyrrolidinyl methanone core, typically through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of methanone.

Uniqueness

The uniqueness of (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better harness its potential for scientific and industrial advancements.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c1-10-2-5-15(20-19-10)23-12-6-7-21(9-12)16(22)11-3-4-13(17)14(18)8-11/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPZJFXXXULLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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